

FTIR Spectrum Analysis of Ethyl 2-ethyl-5-nitronicotinate: A Comparative Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-ethyl-5-nitronicotinate

CAS No.: 923145-41-9

Cat. No.: B2556162

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Executive Summary & Structural Context[1][2][3][4]

Ethyl 2-ethyl-5-nitronicotinate is a highly functionalized pyridine derivative often utilized as an intermediate in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural complexity—combining an electron-deficient pyridine ring, a nitro group, and an ester functionality—presents a unique spectroscopic fingerprint.[1]

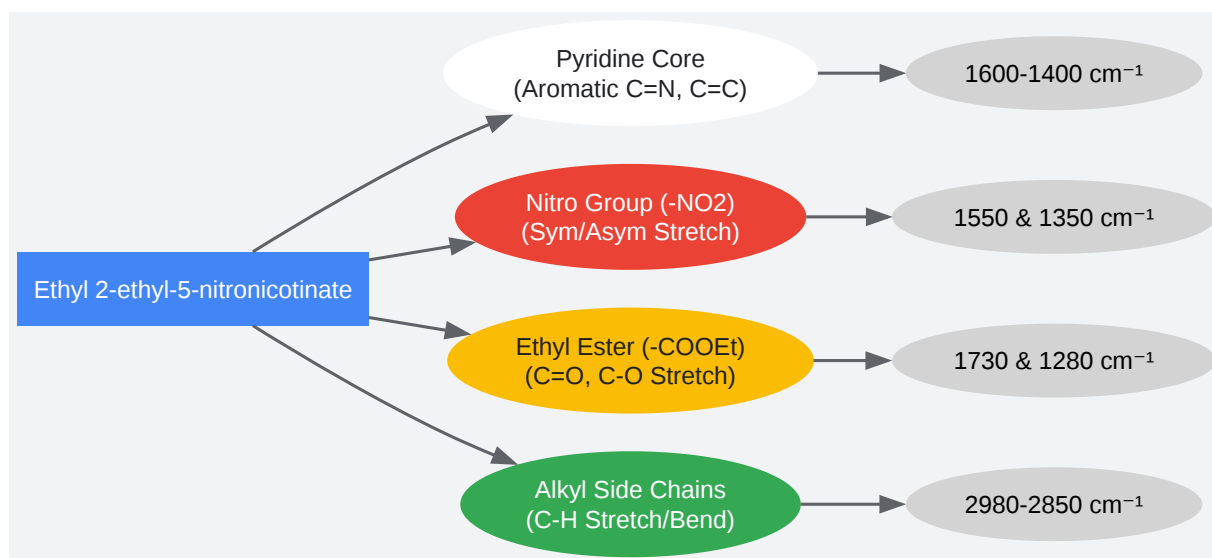
This guide provides a rigorous analysis of the molecule's functional groups via Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lookups, we compare the two dominant sampling methodologies—Diamond ATR (Attenuated Total Reflectance) and KBr Transmission Pellets—to determine the optimal workflow for routine identification versus structural elucidation.

Structural Breakdown & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent oscillators. The interplay between the electron-withdrawing nitro group (

) and the ester carbonyl (

) on the pyridine ring creates specific frequency shifts.



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Figure 1: Deconvolution of **Ethyl 2-ethyl-5-nitronicotinate** into diagnostic vibrational modes.

[1]

Comparative Methodology: ATR vs. KBr Transmission

For this specific lipophilic solid, the choice of sampling technique significantly impacts data fidelity.[1] Below is an objective comparison based on experimental throughput and spectral resolution.

Performance Matrix

Feature	Method A: Diamond ATR	Method B: KBr Pellet (Transmission)	Verdict for E2E5N
Principle	Surface reflectance (evanescent wave).[1]	Transmission through dilute matrix.[1]	ATR is preferred for speed.[1][2][3]
Sample Prep	None (Direct contact).	High (Grinding, pressing, weighing).[1]	ATR eliminates grinding errors.
Pathlength	Fixed (~2 µm).	Variable (depends on pellet thickness).	ATR offers better reproducibility.[1][2][3]
Spectral Artifacts	Peak intensity shifts (lower at high wavenumbers).[1]	Moisture bands (3400 cm ⁻¹), Christiansen effect.	ATR provides a "cleaner" baseline.[1]
Sensitivity	Lower (surface only).[1]	Higher (bulk analysis).	KBr is better for trace impurity detection.[1][3]

Expert Insight: Why ATR Wins for this Molecule

While KBr is the "Gold Standard" for library matching against historical databases, Diamond ATR is the recommended protocol for **Ethyl 2-ethyl-5-nitronicotinate**. The molecule's nitro and ester bands are strong dipole absorbers; ATR provides sufficient intensity without the risk of moisture contamination (hygroscopic KBr) obscuring the high-wavenumber C-H stretches or introducing O-H artifacts that could be mistaken for hydrolysis products (nicotinic acid).



Critical Note: ATR spectra exhibit wavelength-dependent penetration depth.[1] Peaks at lower wavenumbers (fingerprint region) appear more intense relative to high-wavenumber peaks compared to transmission spectra.[1] Apply an "ATR Correction" algorithm if comparing against a KBr library [1].

Detailed Experimental Protocol (Self-Validating)

This protocol ensures data integrity using a Single-Reflection Diamond ATR.[1]

Step 1: System Validation (The "Zero" State)

- Action: Clean crystal with isopropanol.
- Validation: Collect a background scan (air).[1]
- Pass Criteria: Baseline must be flat. Any peaks >0.5% T indicate contamination. Do not proceed until clean.

Step 2: Sample Loading[1]

- Action: Place ~5 mg of **Ethyl 2-ethyl-5-nitronicotinate** solid onto the center of the diamond crystal.
- Causality: The evanescent wave only penetrates ~2 microns. Poor contact = noisy data.[1]
- Action: Lower the pressure arm until the clutch slips (typically ~80-100 lbs force).

Step 3: Acquisition Parameters[1]

- Resolution: 4
(Standard for solid organics).[1]
- Scans: 32 (Optimal signal-to-noise ratio).
- Range: 4000 – 600

Step 4: Post-Run Validation[1]

- Check: Inspect the region 2000–2500
(Diamond absorption region).

- Logic: If the noise here is excessive, the crystal energy throughput is low (dirty crystal or misalignment).

Spectral Analysis & Data Interpretation

The identification of **Ethyl 2-ethyl-5-nitronicotinate** relies on confirming the presence of four distinct sub-structures.

Diagnostic Band Assignment Table

Functional Group	Vibration Mode	Expected Frequency ()	Intensity	Mechanistic Note
Aromatic C-H	Stretch ()	3100 – 3000	Weak	Characteristic of the pyridine ring. [1]
Alkyl C-H	Stretch ()	2980 – 2850	Medium	Derived from the Ethyl ester and Ethyl ring substituent.
Ester	C=O Stretch	1735 – 1720	Strong	Electron-withdrawing Pyridine/Nitro groups may shift this higher than typical aliphatic esters (~1740). [1]
Pyridine Ring	C=C / C=N Stretch	1600 – 1570	Med-Strong	"Ring breathing" modes; often appear as a doublet.[1]
Nitro ()	Asymmetric Stretch	1550 – 1530	Strong	Primary ID Peak. Shifts lower due to conjugation with the aromatic ring [2].[4]
Nitro ()	Symmetric Stretch	1360 – 1340	Strong	Secondary ID Peak. Paired with the 1530 peak.
Ester	C-O-C Stretch	1290 – 1270	Strong	The "Ester Rule": Look for this if

C=O is present.

Pyridine Ring

C-H Out-of-Plane

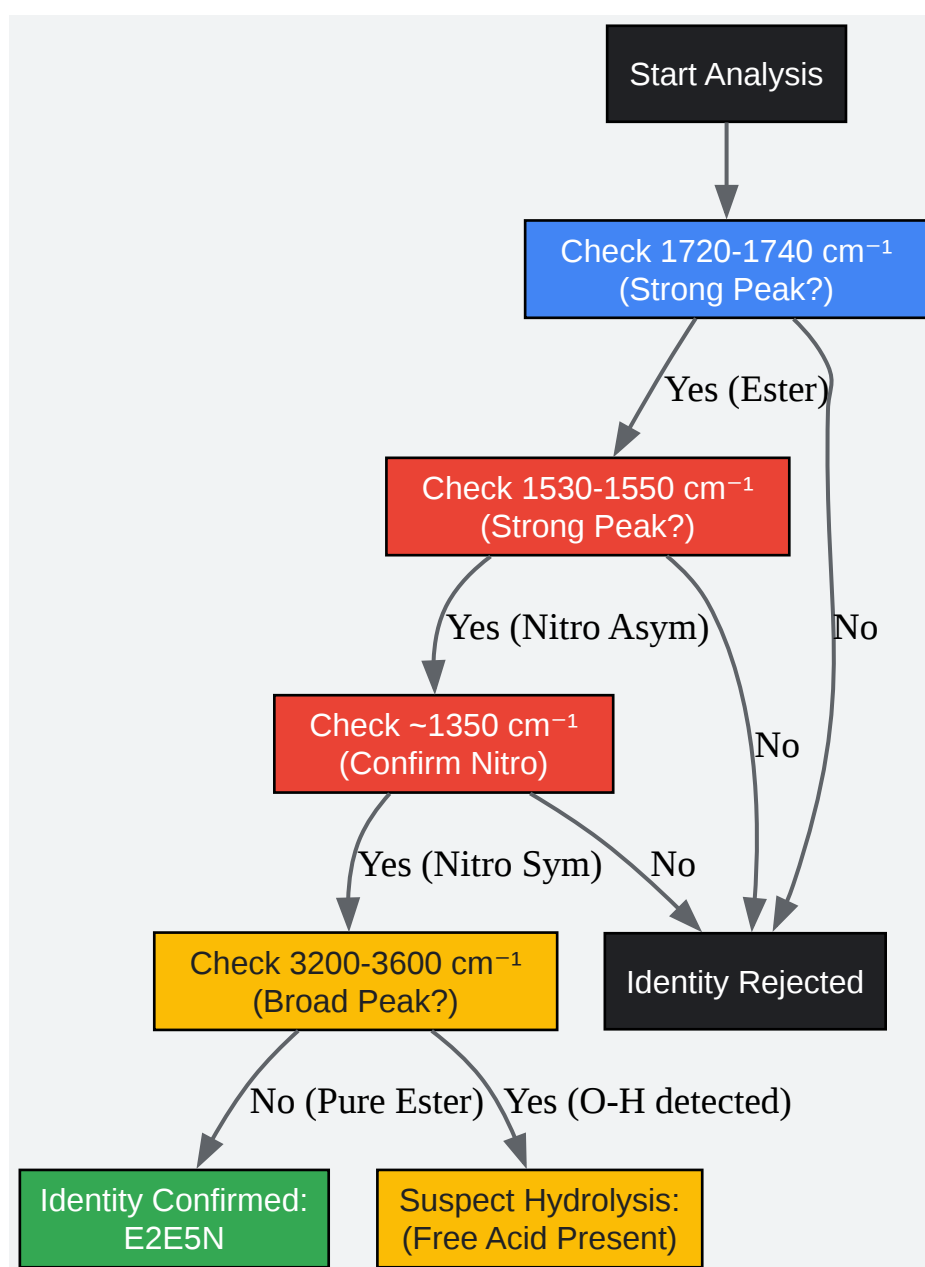
900 – 700

Medium

Pattern depends
on substitution
(2,5-
disubstituted).[1]

Interpretation Workflow

Use this logic flow to confirm the molecule's identity from the spectrum.



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Figure 2: Decision tree for spectral validation of **Ethyl 2-ethyl-5-nitronicotinate**.

Critical Analysis Points[2][3][5][6][8]

- The Nitro-Aromatic Shift: In aliphatic compounds, stretches appear near 1550/1370.
[1] In this aromatic system, conjugation lowers the bond order, shifting these bands slightly to lower wavenumbers (red shift) [3].[1][4]
- Impurity Watch: If a broad band appears at 3300-2500, it indicates the presence of an O-H group.[1] This suggests the ester has hydrolyzed back to the carboxylic acid (2-ethyl-5-nitronicotinic acid), a common degradation pathway.

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